Cas no 2229155-90-0 (3-amino-2-(6-fluoropyridin-3-yl)propanoic acid)
3-amino-2-(6-fluoropyridin-3-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-amino-2-(6-fluoropyridin-3-yl)propanoic acid
- 2229155-90-0
- EN300-1796929
-
- Inchi: 1S/C8H9FN2O2/c9-7-2-1-5(4-11-7)6(3-10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)
- InChI Key: TXKSUIHENTYFCQ-UHFFFAOYSA-N
- SMILES: FC1=CC=C(C=N1)C(C(=O)O)CN
Computed Properties
- Exact Mass: 184.06480570g/mol
- Monoisotopic Mass: 184.06480570g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.4
- Topological Polar Surface Area: 76.2Ų
3-amino-2-(6-fluoropyridin-3-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1796929-0.05g |
3-amino-2-(6-fluoropyridin-3-yl)propanoic acid |
2229155-90-0 | 0.05g |
$1188.0 | 2023-09-19 | ||
| Enamine | EN300-1796929-0.1g |
3-amino-2-(6-fluoropyridin-3-yl)propanoic acid |
2229155-90-0 | 0.1g |
$1244.0 | 2023-09-19 | ||
| Enamine | EN300-1796929-0.25g |
3-amino-2-(6-fluoropyridin-3-yl)propanoic acid |
2229155-90-0 | 0.25g |
$1300.0 | 2023-09-19 | ||
| Enamine | EN300-1796929-0.5g |
3-amino-2-(6-fluoropyridin-3-yl)propanoic acid |
2229155-90-0 | 0.5g |
$1357.0 | 2023-09-19 | ||
| Enamine | EN300-1796929-1.0g |
3-amino-2-(6-fluoropyridin-3-yl)propanoic acid |
2229155-90-0 | 1g |
$1414.0 | 2023-06-03 | ||
| Enamine | EN300-1796929-2.5g |
3-amino-2-(6-fluoropyridin-3-yl)propanoic acid |
2229155-90-0 | 2.5g |
$2771.0 | 2023-09-19 | ||
| Enamine | EN300-1796929-5.0g |
3-amino-2-(6-fluoropyridin-3-yl)propanoic acid |
2229155-90-0 | 5g |
$4102.0 | 2023-06-03 | ||
| Enamine | EN300-1796929-10.0g |
3-amino-2-(6-fluoropyridin-3-yl)propanoic acid |
2229155-90-0 | 10g |
$6082.0 | 2023-06-03 | ||
| Enamine | EN300-1796929-1g |
3-amino-2-(6-fluoropyridin-3-yl)propanoic acid |
2229155-90-0 | 1g |
$1414.0 | 2023-09-19 | ||
| Enamine | EN300-1796929-5g |
3-amino-2-(6-fluoropyridin-3-yl)propanoic acid |
2229155-90-0 | 5g |
$4102.0 | 2023-09-19 |
3-amino-2-(6-fluoropyridin-3-yl)propanoic acid Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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4. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 3-amino-2-(6-fluoropyridin-3-yl)propanoic acid
3-Amino-2-(6-Fluoropyridin-3-Yl)Propanoic Acid: A Comprehensive Overview
3-Amino-2-(6-fluoropyridin-3-yl)propanoic acid (CAS No. 2229155-90-0) is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule, characterized by its unique structure, has garnered attention due to its potential applications in drug discovery and material science. In this article, we will delve into the structural features, synthesis methods, pharmacological properties, and recent advancements associated with this compound.
The molecular structure of 3-amino-2-(6-fluoropyridin-3-yl)propanoic acid is notable for its combination of an amino group and a fluorinated pyridine ring. The amino group (-NH₂) is attached to the third carbon of a propanoic acid backbone, while the pyridine ring is substituted with a fluorine atom at the sixth position. This arrangement imparts unique electronic and steric properties to the molecule, making it a versatile building block for various chemical reactions.
Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. Fluorine substitution can significantly alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. In the case of 3-amino-2-(6-fluoropyridin-3-yl)propanoic acid, the fluorine atom at position six of the pyridine ring enhances its ability to interact with biological targets, potentially leading to improved bioavailability and efficacy.
The synthesis of 3-amino-2-(6-fluoropyridin-3-yl)propanoic acid involves a multi-step process that typically begins with the preparation of the pyridine derivative. One common approach is the Friedel-Crafts alkylation or acylation followed by functional group transformations to introduce the amino and carboxylic acid groups. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound meets pharmaceutical standards.
Pharmacological studies have demonstrated that 3-amino-2-(6-fluoropyridin-3-yl)propanoic acid exhibits promising activity in several therapeutic areas. For instance, it has shown potential as an inhibitor of enzymes involved in neurodegenerative diseases, such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier makes it a valuable candidate for central nervous system-targeted therapies.
In addition to its pharmacological applications, 3-amino-2-(6-fluoropyridin-3-yl)propanoic acid has been explored for its role in material science. Its structural versatility allows it to serve as a precursor for advanced materials, including polymers and coordination complexes. Recent research has focused on its use in creating stimuli-responsive materials that can adapt to environmental changes, opening new avenues for technological applications.
The development of efficient synthetic routes for 3-amino-2-(6-fluoropyridin-3-y l)propanoic acid continues to be an area of active research. Green chemistry approaches, such as catalytic hydrogenation and microwave-assisted synthesis, are being investigated to reduce waste and improve sustainability. These advancements not only enhance the scalability of production but also align with global efforts toward environmentally friendly chemical manufacturing.
Moreover, computational studies using molecular docking and quantum mechanics have provided insights into the binding interactions of 3-amino-2-(6-fluoropyridin -3 -yl )propanoic acid with target proteins. These studies have revealed key residues responsible for ligand binding, guiding further optimization of the compound's structure for enhanced potency and selectivity.
In conclusion, 3-amino - 2 -(6 - fluor o py ridi n - 3 - yl ) pro p ano ic ac id (CAS No . 2 2 2 9155 -90 -0 ) is a multifaceted compound with diverse applications in chemistry and pharmacology . Its unique structure , combined with recent advancements in synthesis and application , positions it as a valuable tool in both academic research and industrial development . As research continues , we can expect further discoveries that will expand our understanding of this intriguing molecule .
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